molecular formula C34H26O22 B1212522 Tellimagradin I CAS No. 79786-08-6

Tellimagradin I

Cat. No. B1212522
CAS RN: 79786-08-6
M. Wt: 786.6 g/mol
InChI Key: XUZYVFYOPRXTRB-GBJTXXJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tellimagradin I is a natural product found in Quercus suber and Rosa rugosa with data available.

Scientific Research Applications

Bioimaging Applications

Bioimaging is a significant area of research where Tellimagradin I has found applications, particularly in enhancing the understanding of cellular and molecular mechanisms. Advanced imaging techniques such as LA-ICP-MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry) are used for the quantification of trace elements within tissue sections. These techniques are crucial in brain and cancer research, drug development, and environmental science, helping in the study of bioaccumulation and bioavailability of substances including potentially Tellimagradin I (Becker et al., 2014).

Inhibition of Cell Differentiation

Tellimagradin I has been studied for its effects on cell differentiation. One study focused on its impact on the chemically induced differentiation of human leukemia K562 cells. The research found that Tellimagradin I could inhibit erythroid and megakaryocytic differentiation, affecting hemoglobin synthesis, acetylcholinesterase, glycophorin A, and the expression of CD61 protein, a megakaryocytic marker. This suggests that compounds like Tellimagradin I could influence hematopoiesis processes and the efficacy of certain anti-tumor drugs (Yi et al., 2004).

Ellagitannin Biosynthesis

Research into the biosynthesis of ellagitannins has shown that Tellimagradin I plays a role in this process. An enzyme from the leaves of Tellima grandiflora was found to catalyze the oxidation of tellimagrandin II to a dimeric derivative, illustrating the enzymatic pathways involved in the natural production of ellagitannins and their derivatives like Tellimagradin I (Niemetz & Gross, 2003).

Enhancement of Gap Junctional Communication

Tellimagrandin I has been observed to enhance gap junctional communication (GJIC) in HeLa cells, a human cervical carcinoma cell line. Dysfunctional GJIC is associated with carcinogenesis, and the restoration of functional GJIC by Tellimagrandin I, along with an increase in Cx43 gene expression, suggests potential anti-tumor effects. This enhancement of GJIC was accompanied by a decrease in cell proliferation and anchorage-independent growth, suggesting a complex mechanism of action (Yi et al., 2006).

properties

CAS RN

79786-08-6

Product Name

Tellimagradin I

Molecular Formula

C34H26O22

Molecular Weight

786.6 g/mol

IUPAC Name

[(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C34H26O22/c35-7-20(54-31(49)9-1-13(36)23(43)14(37)2-9)30(56-32(50)10-3-15(38)24(44)16(39)4-10)29-19(42)8-53-33(51)11-5-17(40)25(45)27(47)21(11)22-12(34(52)55-29)6-18(41)26(46)28(22)48/h1-7,19-20,29-30,36-48H,8H2/t19-,20+,29-,30-/m1/s1

InChI Key

XUZYVFYOPRXTRB-GBJTXXJHSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Other CAS RN

79786-08-6

synonyms

tellimagradin I
tellimagrandin I

Origin of Product

United States

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